![molecular formula C13H8Cl2OS B187158 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 7402-71-3](/img/structure/B187158.png)
3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one
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Description
3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one, also known as DCTP, is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound is a member of the chalcone family, which is a class of organic compounds that are known for their diverse biological activities. DCTP has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research in various fields.
Scientific Research Applications
Non-linear Optical Properties
3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one (CTC) demonstrates significant non-linear optical properties, as evidenced by powder second-harmonic generation (SHG) measurements. The molecular structure, with a dihedral angle between the 4-chlorophenylpropenone group and the thienyl group, contributes to its large non-linear optical characteristics. This finding suggests potential applications in the development of optical devices and materials (Y. He, J. Shi, G. Su, 1994).
Polymerizability and Solubility
The polymerization of terthiophene derivatives, including those substituted with a 2-thienyl group, indicates the influence of substituents on polymerizability and the properties of the resulting polymers. These derivatives, despite forcing the monomers into a nonplanar conformation that prevents extension of conjugation to the side group, significantly affect solubility in chlorinated organic solvents. This property is essential for understanding the material's applications in electronics and coatings (C. Visy, J. Lukkari, J. Kankare, 1994).
Crystal Structure and SHG Activity
Substituted thienyl chalcone derivatives, including 3-(4-chlorophenyl)-1-(3-thienyl)-2-propen-1-one, exhibit high SHG activity and transparency in the blue light region. The synthesis and analysis of these crystal structures revealed noncentrosymmetric structures, offering insights into the relationship between molecular structure and optical properties. Such materials are promising for optoelectronic applications, leveraging their high SHG activity and transparency (Su Genbo, He You-ping, Li Zhengdong, Jang Rihong, 1996).
Photochromism in Mixed Crystals
Mixed crystals containing diarylethene derivatives, including those with thienyl groups, demonstrate unique photochromic behaviors. These behaviors, dependent on illumination wavelengths, suggest applications in smart materials and adaptive coatings, where materials respond to light exposure by changing color. This adaptability highlights the potential for using such compounds in displays, sensors, and smart windows (Shizuka Takami, L. Kuroki, M. Irie, 2007).
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2OS/c14-10-5-3-9(11(15)8-10)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHFKTJHJVDSFF-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
CAS RN |
7402-71-3, 1124219-92-6 |
Source
|
Record name | 3-(2,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-DICHLOROPHENYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8CZJ767PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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